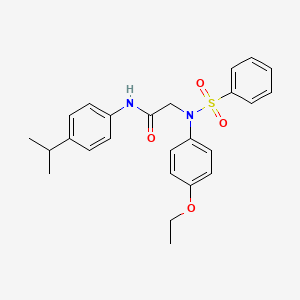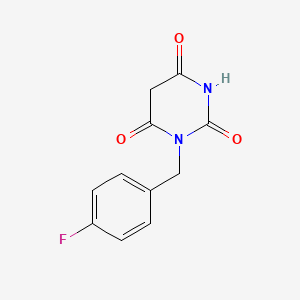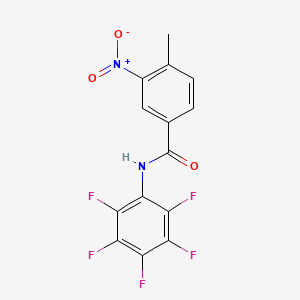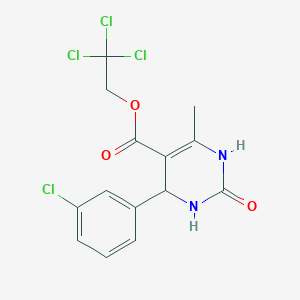
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EIPA, is a chemical compound that has been widely used in scientific research. EIPA is a small molecule inhibitor that has been shown to have a wide range of biological activities.
Mécanisme D'action
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of various ion channels, transporters, and enzymes by binding to specific sites on these proteins. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to bind to the extracellular domain of Na+/H+ exchangers, which prevents the exchange of Na+ and H+. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to bind to the intracellular domain of TRPV1 channels, which prevents the influx of calcium ions. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to bind to the active site of phospholipase D and phospholipase C, which prevents the hydrolysis of phospholipids.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce intracellular pH, which can affect various cellular processes. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce pain sensation, which can be useful for treating various types of pain. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to affect various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a small molecule inhibitor that can be easily synthesized and purified. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have high specificity for its target proteins. However, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations for lab experiments. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can have off-target effects, which can affect the interpretation of results. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide on its target proteins. Another direction is to investigate the effects of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide on other signaling pathways and cellular processes. Additionally, future research could focus on developing more specific inhibitors based on the structure of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Finally, future research could investigate the potential therapeutic uses of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide for various diseases and conditions.
Conclusion:
In conclusion, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a small molecule inhibitor that has been widely used in scientific research. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biological activities, including the inhibition of Na+/H+ exchangers, TRPV1 channels, and various enzymes. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high specificity and ease of synthesis. However, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations, including off-target effects and toxicity at high concentrations. Future research on N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide could focus on further investigating its mechanism of action, developing more specific inhibitors, and investigating its potential therapeutic uses.
Méthodes De Synthèse
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-ethoxyaniline with 4-isopropylbenzaldehyde to form an imine intermediate. The intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with phenylsulfonyl chloride to form the final product, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies due to its ability to inhibit various ion channels, transporters, and enzymes. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of Na+/H+ exchangers, which are important for regulating intracellular pH. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the activity of TRPV1 channels, which are important for pain sensation. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of various enzymes, including phospholipase D and phospholipase C.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-23-16-14-22(15-17-23)27(32(29,30)24-8-6-5-7-9-24)18-25(28)26-21-12-10-20(11-13-21)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEVRUOCLFLBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)



![N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(8-quinolinylmethyl)-4-piperidinol](/img/structure/B5120588.png)
![4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate](/img/structure/B5120591.png)

![2-phenoxyethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120602.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5120618.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B5120637.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5120640.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5120653.png)